

Application Notes and Protocols for MK2-IN-4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-4 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key serine/threonine kinase downstream of p38 MAPK.[1] The p38/MK2 signaling pathway plays a crucial role in the inflammatory response, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. MK2-IN-4 serves as a valuable tool for investigating the physiological and pathological roles of MK2 and for exploring its therapeutic potential. These application notes provide detailed protocols for the experimental use of MK2-IN-4 in common cell-based assays.

Quantitative Data

The following table summarizes the inhibitory activity of **MK2-IN-4** and other relevant MK2 inhibitors.

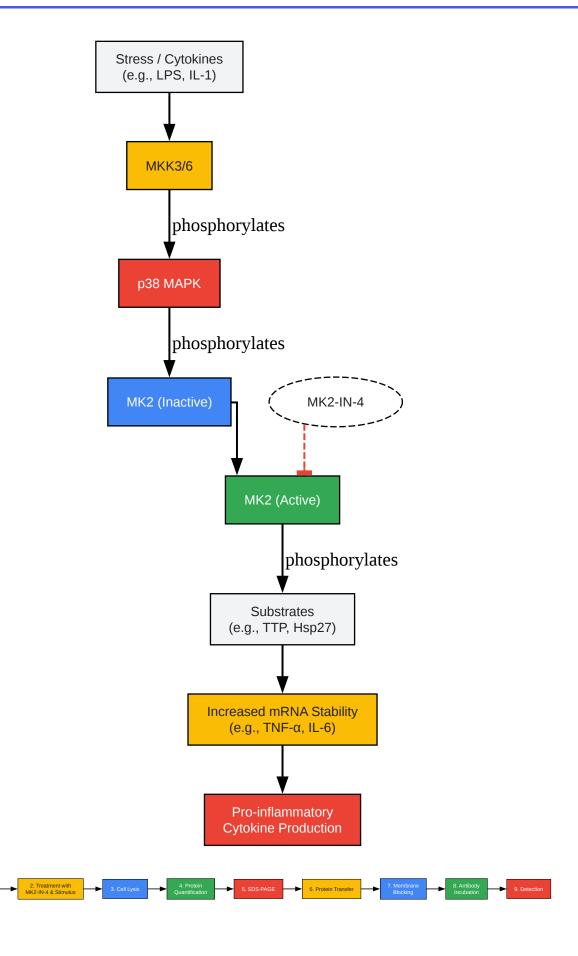


Compound	Target	IC50 (nM)	Cell-Based EC50 (TNFα release)	Reference
MK2-IN-4	MK2	45	Not available	[1]
MK2 Inhibitor IV	MK2	110	4 μM (THP-1 cells)	[2]
PF-3644022	MK2	220	Not available	[3]

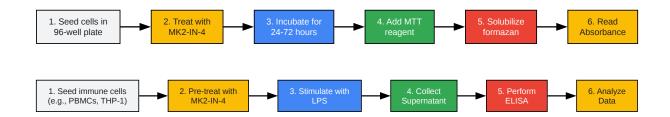
Signaling Pathway

The p38 MAPK/MK2 signaling cascade is a critical regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. **MK2-IN-4** exerts its effect by directly inhibiting the kinase activity of MK2.









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References

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- 2. reactionbiology.com [reactionbiology.com]
- 3. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth -PubMed [pubmed.ncbi.nlm.nih.gov]
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